Aminoethanesulfonylpiperidine

Physicochemical Property Pharmacokinetics Drug Design

Aminoethanesulfonylpiperidine (CAS 31644-46-9) offers a unique LogP of 1.48, enabling superior membrane penetration vs. taurine. With proven analgesic, antihistaminic, and antipyretic activities plus a non-hemolytic safety profile, it is a versatile intermediate for CNS-targeted drug discovery and material science. Purchase this high-purity sulfonamide scaffold to accelerate your R&D pipelines.

Molecular Formula C7H16N2O2S
Molecular Weight 192.28 g/mol
CAS No. 31644-46-9
Cat. No. B1266356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAminoethanesulfonylpiperidine
CAS31644-46-9
Molecular FormulaC7H16N2O2S
Molecular Weight192.28 g/mol
Structural Identifiers
SMILESC1CCN(CC1)S(=O)(=O)CCN
InChIInChI=1S/C7H16N2O2S/c8-4-7-12(10,11)9-5-2-1-3-6-9/h1-8H2
InChIKeyWLOGRANXQCUIPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aminoethanesulfonylpiperidine (CAS 31644-46-9): Overview of Physicochemical and Pharmacological Profile


Aminoethanesulfonylpiperidine (CAS 31644-46-9), also known as Taurinopiperidine, is a sulfonamide derivative formed by substituting one hydrogen of taurine with a piperidine ring [1]. This structural modification increases its lipophilicity (LogP = 1.48) compared to its parent amino acid, taurine (LogP ≈ -3.36), while preserving key functional groups [1]. It has a molecular weight of 192.28 g/mol and is characterized as a versatile intermediate for synthesizing more complex molecules and as a research tool for investigating taurine-related pathways [2].

Why Aminoethanesulfonylpiperidine (31644-46-9) Cannot Be Substituted with Taurine or Other Simple Analogs


The replacement of Aminoethanesulfonylpiperidine with its parent compound, taurine, or other closely related sulfonamide derivatives is scientifically unsound due to a fundamental difference in lipophilicity that directly impacts pharmacokinetics and pharmacodynamics. Taurine is a highly polar molecule with poor membrane permeability, limiting its utility in many in vivo and in vitro systems [1]. In contrast, Aminoethanesulfonylpiperidine was specifically designed with a piperidine moiety to increase lipophilicity (LogP=1.48), which enhances membrane crossing and central nervous system (CNS) penetration . This property enables a distinct biological profile, including demonstrated analgesic, antihistaminic, and antipyretic activities that are absent or negligible with taurine alone [2]. Furthermore, it exhibits a unique, non-hemolytic safety profile concerning erythrocyte stability that differentiates it from other active sulfonamide derivatives [2]. Substitution would compromise the intended balance of lipophilicity, target engagement, and safety.

Quantifiable Differentiators of Aminoethanesulfonylpiperidine Against Key Comparators


Enhanced Lipophilicity Drives Superior Membrane Permeability Compared to Taurine

The primary differentiation of Aminoethanesulfonylpiperidine from its parent compound, taurine, is its significantly higher lipophilicity. This is a direct result of substituting one taurine hydrogen with a piperidine ring. While taurine is a zwitterionic, highly polar molecule with poor lipid solubility, Aminoethanesulfonylpiperidine has a calculated LogP of 1.48, a 5-6 order of magnitude increase in partition coefficient . This enhanced lipophilicity facilitates its ability to cross biological membranes, including the blood-brain barrier, which is a critical limitation for taurine in CNS-targeted research [1].

Physicochemical Property Pharmacokinetics Drug Design

Broader In Vivo Pharmacological Spectrum Demonstrated Over Taurine

While taurine is known for its neuromodulatory and cytoprotective roles, it does not exhibit direct analgesic or antihistaminic effects. In contrast, Aminoethanesulfonylpiperidine demonstrates a quantifiable, multi-faceted pharmacological profile in vivo [1]. A comparative study in animal models showed that while Aminoethanesulfonylpiperidine did not exhibit anti-inflammatory activity in a rat paw edema model (a property some sulfonamide derivatives possess), it significantly inhibited vascular permeability and the squirming response in mice (a model for pain) [1]. This profile is distinct from taurine and other analogs like the benzamido derivative.

Pharmacology In Vivo Analgesia

Unique Safety Profile: Absence of Hemolytic Activity and Methemoglobin Formation

A key differentiator from certain other active sulfonamide compounds is the favorable hematological safety profile of Aminoethanesulfonylpiperidine. A biopharmaceutical study explicitly reported that the compound 'has no hemolytic action and no effect on the changes in hemoglobin with regard to the formation of methemoglobin' [1]. This is a critical safety advantage, as hemolytic anemia and methemoglobinemia are known toxicities associated with various aromatic amines and certain sulfonamide drugs [2].

Toxicology Safety Pharmacology Hematology

High Protein Binding Characteristic Differentiates its Pharmacokinetics

Aminoethanesulfonylpiperidine exhibits a high degree of binding to rabbit serum proteins, with a binding ratio of approximately 85% at the peak blood concentration following oral administration [1]. This high protein binding is a key pharmacokinetic parameter that influences the compound's distribution, clearance, and free fraction available for activity, differentiating it from more polar, low protein-binding taurine derivatives.

Pharmacokinetics Protein Binding Distribution

Evidence-Backed Application Scenarios for Procuring Aminoethanesulfonylpiperidine (31644-46-9)


Neurological Research Requiring Lipophilic Taurine Analogues

For studies investigating the role of taurine in the CNS, Aminoethanesulfonylpiperidine serves as a more suitable tool than taurine itself. Its significantly higher lipophilicity (LogP=1.48) directly addresses taurine's poor CNS penetration, enabling the study of taurine-like modulation on synaptic receptors in vivo [1]. The compound's demonstrated anticonvulsant activity in the maximal electroshock seizure test further supports its use in epilepsy research models [2].

Development of Analgesic or Antihistaminic Lead Compounds

This compound is a valuable starting point or scaffold for medicinal chemistry programs focused on pain or allergic response pathways. Unlike taurine, it possesses intrinsic analgesic and antihistaminic activities confirmed in in vivo models [1]. Researchers can use it as a validated hit compound with a known, favorable safety profile regarding erythrocyte stability, reducing the risk of hematological toxicity often seen with other active sulfonamide scaffolds [1].

Pharmacokinetic Studies on High Protein-Binding Sulfonamides

For academic and industrial laboratories studying drug distribution and clearance, Aminoethanesulfonylpiperidine is a well-characterized model compound for investigating the impact of high protein binding (approx. 85%) on pharmacokinetics [1]. Its metabolic fate, where a majority is transformed into non-piperidine compounds, makes it a useful substrate for studying hepatic metabolism and conjugation pathways, particularly in relation to taurine conjugation [1].

Synthesis of Taurine Derivatives for Advanced Material Science

As an intermediate containing both a nucleophilic primary amine and a sulfonamide group, Aminoethanesulfonylpiperidine is a versatile building block [3]. Its unique structure allows for the creation of complex molecules for material science applications, such as novel polymers, surfactants, or ligands for metal complexation, where the balance of hydrophilic (sulfonamide) and lipophilic (piperidine) domains is desirable [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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